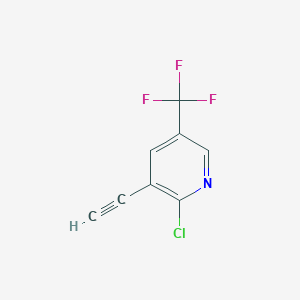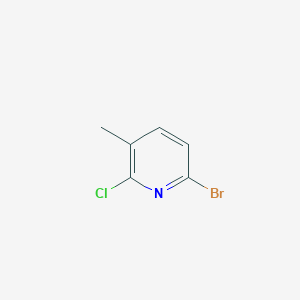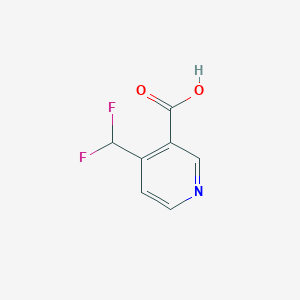
Fmoc-Met-OH-13C5,15N
Vue d'ensemble
Description
“Fmoc-Met-OH-13C5,15N” is a labeled compound where the label is incorporated in the form of 13C and 15N isotopes . The full name of this compound is N-(9-Fluorenylmethoxycarbonyl)-L-methionine-13C5,15N . It is also known as L-Methionine-13C5,15N, N-Fmoc . The linear formula of this compound is 13CH3S13CH213CH213CH (15NH-Fmoc)13CO2H .
Molecular Structure Analysis
The molecular weight of “Fmoc-Met-OH-13C5,15N” is 377.41 . The SMILES string representation of its structure is [13CH3]S[13CH2][13CH2]13C@HOCC1c2ccccc2-c3ccccc13)13C=O . The InChI representation is 1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1+1,10+1,11+1,18+1,19+1,21+1 .Physical And Chemical Properties Analysis
“Fmoc-Met-OH-13C5,15N” is a solid compound . It’s suitable for bio NMR technique . The compound should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Solid-State NMR Spectroscopy Standard
The synthesis of 13C/15N-labelled peptides , such as N-formyl-Met-Leu-Phe-OH, is crucial for serving as reference standards in solid-state NMR spectroscopy. This technique allows for the mild synthetic production of labelled tripeptides, which can be easily crystallized, making them ideal standards for setting up NMR experiments. The application of these labelled peptides in NMR spectroscopy enhances the understanding of complex molecular structures through detailed spectroscopic analysis (Breitung et al., 2008).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Further advancements in NMR spectroscopy involve the development of fast and cost-effective methods for 17O isotopic labeling of peptides. This approach significantly reduces the cost and increases the accessibility of 17O labels for biomolecular studies, expanding the capabilities of NMR spectroscopy in analyzing hydrogen bonding within protein structures and enhancing sensitivity through emerging techniques like dynamic nuclear polarization and cross-polarization magic-angle spinning cryoprobes (Michelle Ha et al., 2021).
Solid-Phase Synthesis of β-Peptides
The synthesis of Fmoc-protected β-homoamino acids underscores the method's suitability for preparing amino acids for solid-phase syntheses of β-peptides. This process involves diastereoselective amidomethylation and a protective-group exchange, showcasing the adaptability of Fmoc-Met-OH-13C5,15N in synthesizing peptides with complex structures for biomedical applications (Šebesta & Seebach, 2003).
Antibacterial and Anti-inflammatory Material Development
The self-assembling properties of Fmoc-peptide nanoassemblies offer promising avenues in developing antibacterial and anti-inflammatory materials. These nanoassemblies, formed by Fmoc-decorated amino acids, demonstrate substantial effects on bacterial morphology and can be functionally incorporated within resin-based composites without impacting their mechanical and optical properties. Such materials are invaluable in biomedical applications, providing a novel approach to combating bacterial infections and inflammation (Schnaider et al., 2019).
Peptide-based Hydrogels
Peptide-based hydrogels created from Fmoc-protected amino acids serve as innovative platforms for stabilizing fluorescent few-atom silver nanoclusters. These hydrogels are utilized in the formation of silver nanoclusters that exhibit unique fluorescent properties, including large Stokes shifts and narrow emission bandwidths. The hydrogels' three-dimensional structure stabilizes the nanoclusters, offering potential applications in biomedicine and materials science for imaging and sensing applications (Roy & Banerjee, 2011).
Mécanisme D'action
Target of Action
Fmoc-Met-OH-13C5,15N is a stable isotope-labeled compound . It is a derivative of Fmoc-L-Val-OH, where the carbon and nitrogen atoms are labeled with the stable isotopes 13C and 15N .
Mode of Action
The mode of action of Fmoc-Met-OH-13C5,15N is primarily through its incorporation into larger molecules, such as peptides or proteins, during their synthesis . The labeled atoms allow for the tracking of the compound and its metabolites in various biological systems .
Pharmacokinetics
The pharmacokinetics of Fmoc-Met-OH-13C5,15N, like its mode of action, is largely dependent on the context of its use. As a labeled compound, it is often used in drug development processes to track the absorption, distribution, metabolism, and excretion (ADME) of drugs . The impact on bioavailability would be determined by the specific properties of the drug being developed.
Result of Action
The molecular and cellular effects of Fmoc-Met-OH-13C5,15N’s action are primarily observed through its role as a tracer. The incorporation of the labeled atoms into larger molecules allows for the tracking of these molecules in various biological systems, providing valuable information about their behavior and interactions .
Action Environment
The action, efficacy, and stability of Fmoc-Met-OH-13C5,15N can be influenced by various environmental factors. These can include the conditions under which the compound is stored and used, as well as the specific biological environment in which it is applied . For example, factors such as temperature, pH, and the presence of other molecules can all potentially impact the behavior of the compound.
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-(113C)methylsulfanyl(1,2,3,4-13C4)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1+1,10+1,11+1,18+1,19+1,21+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBGAUHBELNDEW-MXMKRAELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]S[13CH2][13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745885 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N)methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Met-OH-13C5,15N | |
CAS RN |
1217437-64-3 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N)methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1217437-64-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B3320121.png)
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B3320128.png)
![5-(Chloroacetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B3320135.png)








![2-Methyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B3320181.png)

![4-Methyl-5h-pyrido[4,3-b]indole](/img/structure/B3320195.png)